molecular formula C26H26N2O3 B039905 Naltrindole CAS No. 111555-53-4

Naltrindole

Cat. No.: B039905
CAS No.: 111555-53-4
M. Wt: 414.5 g/mol
InChI Key: WIYUZYBFCWCCQJ-IFKAHUTRSA-N
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Description

Naltrindole is a highly potent and selective delta opioid receptor antagonist. It is primarily used in biomedical research to study the delta opioid receptor, which plays a significant role in modulating pain and mood. This compound is derived from naltrexone, a well-known opioid antagonist, and has been modified to enhance its selectivity for the delta opioid receptor .

Scientific Research Applications

Naltrindole is widely used in scientific research due to its high selectivity for the delta opioid receptor. Some of its applications include:

    Chemistry: this compound is used to study the structure-activity relationships of opioid receptors and to develop new opioid receptor ligands.

    Biology: It is used to investigate the role of delta opioid receptors in various biological processes, including pain modulation, mood regulation, and neuroprotection.

    Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in pain management, addiction treatment, and neuroprotection.

    Industry: It is used in the development of new pharmaceuticals targeting the delta opioid receptor

Preparation Methods

Naltrindole can be synthesized using the Fischer indole synthesis method. This method involves the reaction of naltrexone hydrochloride with various phenylhydrazines under mildly acidic, aqueous conditions. The reaction is typically carried out in boiling water, and the products are obtained by simple filtration. This method is efficient, environmentally friendly, and suitable for gram-scale synthesis .

Chemical Reactions Analysis

Naltrindole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Mechanism of Action

Naltrindole exerts its effects by binding to the delta opioid receptor, a G-protein coupled receptor. Upon binding, this compound acts as an antagonist, blocking the receptor’s activity and preventing the binding of endogenous opioid peptides. This inhibition can modulate various physiological processes, including pain perception and mood regulation. This compound’s high selectivity for the delta opioid receptor is attributed to its structural modifications, which enhance its binding affinity and specificity .

Comparison with Similar Compounds

Naltrindole is unique due to its high selectivity and potency for the delta opioid receptor. Similar compounds include:

This compound’s uniqueness lies in its structural modifications, which confer high selectivity for the delta opioid receptor, making it a valuable tool in opioid receptor research and drug development.

Properties

111555-53-4

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1

InChI Key

WIYUZYBFCWCCQJ-IFKAHUTRSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6

SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6

synonyms

17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan
naltrindole
natrindole hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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